2-nitro-N-(4-{[1,3]thiazolo[5,4-b]pyridin-2-yl}phenyl)benzene-1-sulfonamide
Description
Properties
IUPAC Name |
2-nitro-N-[4-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12N4O4S2/c23-22(24)15-5-1-2-6-16(15)28(25,26)21-13-9-7-12(8-10-13)17-20-14-4-3-11-19-18(14)27-17/h1-11,21H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYYUCMQAZFCGJB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)[N+](=O)[O-])S(=O)(=O)NC2=CC=C(C=C2)C3=NC4=C(S3)N=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12N4O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of thiazolo[5,4-b]pyridine derivatives, including 2-nitro-N-(4-{[1,3]thiazolo[5,4-b]pyridin-2-yl}phenyl)benzene-1-sulfonamide, typically involves multiple steps starting from commercially available substances. The process often includes the formation of the thiazole ring followed by the annulation of the pyridine ring. The reaction conditions usually involve moderate to high temperatures and the use of catalysts to facilitate the formation of the desired heterocyclic structure .
Industrial Production Methods
Industrial production methods for such compounds are designed to optimize yield and purity. These methods often involve the use of automated synthesis equipment and high-throughput screening techniques to identify the most efficient reaction conditions. The use of environmentally friendly solvents and reagents is also a consideration in industrial settings to minimize the environmental impact .
Chemical Reactions Analysis
Types of Reactions
2-nitro-N-(4-{[1,3]thiazolo[5,4-b]pyridin-2-yl}phenyl)benzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under specific conditions.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Cyclization: The thiazole and pyridine rings can undergo cyclization reactions to form more complex structures.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas or metal hydrides for reduction reactions, and nucleophiles such as amines or thiols for substitution reactions. The reaction conditions often involve the use of solvents like dimethyl sulfoxide (DMSO) or acetonitrile and temperatures ranging from room temperature to elevated temperatures .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can produce various sulfonamide derivatives .
Scientific Research Applications
2-nitro-N-(4-{[1,3]thiazolo[5,4-b]pyridin-2-yl}phenyl)benzene-1-sulfonamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as a PI3K inhibitor, which is important in cancer research.
Medicine: Investigated for its potential therapeutic effects in treating diseases like cancer due to its ability to inhibit key signaling pathways.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals
Mechanism of Action
The compound exerts its effects primarily through the inhibition of phosphoinositide 3-kinase (PI3K). The thiazolo[5,4-b]pyridine moiety interacts with the kinase domain of PI3K, preventing its activation and subsequent signaling. This inhibition disrupts the PI3K/AKT/mTOR pathway, which is crucial for cell growth and survival, making it a potential target for cancer therapy .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Thiazolo[5,4-b]Pyridine Derivatives
Compounds sharing the thiazolo[5,4-b]pyridine core but differing in substituents include:
a) (R)-N-(1-(3-(8-Methyl-5-(Methylamino)-8H-Imidazo[4,5-d]Thiazolo[5,4-b]Pyridin-2-Yl)Phenyl)Ethyl)-2-(Methylsulfonyl)Benzamide ()
- Structural Differences: This compound incorporates an imidazo-thiazolo-pyridine fused system and a methylsulfonyl benzamide group. The absence of a nitro group and the presence of a methylamino substituent may enhance solubility or alter target binding compared to the target compound.
b) T32612 ()
- Formula : C₂₆H₃₃N₅O₄S₂; molecular weight 543.6.
- Key Features : A methoxy group at the thiazolo-pyridine’s 5-position and a piperazine sulfonyl group at the phenyl ring. The lack of a nitro group but inclusion of a cyclopentylmethyl moiety may confer distinct pharmacokinetic properties (e.g., lipophilicity) .
Table 1: Comparison of Thiazolo[5,4-b]Pyridine Derivatives
| Compound | Core Structure | Key Substituents | Molecular Weight | Notable Features |
|---|---|---|---|---|
| Target Compound | Thiazolo[5,4-b]pyridine | 2-Nitrobenzene sulfonamide | Not provided | Electron-withdrawing nitro group |
| (R)-N-(1-(3-(8-Methyl...) (Ev2) | Imidazo-thiazolo-pyridine | Methylsulfonyl benzamide | Not provided | Fused imidazole ring |
| T32612 (Ev8) | Thiazolo[5,4-b]pyridine | 5-Methoxy, piperazine sulfonyl | 543.7 | Enhanced lipophilicity |
Sulfonamide-Containing Heterocycles
a) Pyrazolo[3,4-d]Pyrimidine Sulfonamide ()
- Structure: Features a pyrazolo-pyrimidine core with a fluorophenyl chromenone group. The sulfonamide is attached to a fluoro-substituted benzene ring.
- Activity : Although specific data for the target compound are unavailable, sulfonamide groups in such frameworks are often associated with kinase inhibition or antimicrobial activity .
b) Triazolo[3,4-b]Thiadiazole Derivatives (–6)
- Core Difference: Triazolo-thiadiazole vs. thiazolo-pyridine. These compounds exhibit vasodilatory () and antibacterial () activities, attributed to their electron-deficient heterocycles.
Functional Implications of Substituents
- Nitro Group: The 2-nitro substitution in the target compound may reduce basicity and increase stability compared to amino or methoxy groups in analogs (e.g., T32612). This could affect membrane permeability or metabolic resistance.
- Sulfonamide Linkage : Present in all compared compounds, this group often enhances binding to biological targets (e.g., enzymes, receptors) via hydrogen bonding. The phenyl ring’s substitution pattern (e.g., nitro in the target vs. piperazine in T32612) dictates steric and electronic interactions .
Biological Activity
The compound 2-nitro-N-(4-{[1,3]thiazolo[5,4-b]pyridin-2-yl}phenyl)benzene-1-sulfonamide is a novel sulfonamide derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and cardiovascular health. This article synthesizes current research findings regarding its biological activity, including in vitro and in vivo studies, molecular mechanisms, and comparative data with related compounds.
Chemical Structure
The compound features a complex structure comprising a thiazolo-pyridine moiety linked to a benzene sulfonamide group. This unique configuration is believed to contribute to its biological efficacy.
Biological Activity Overview
Research indicates that this compound exhibits significant anticancer properties as well as effects on cardiovascular systems. The following sections detail these activities.
Anticancer Activity
Recent studies have demonstrated that derivatives of benzene sulfonamides, including the compound , show promising anticancer activity. Notably:
- In vitro Studies : The compound was tested against various cancer cell lines including breast cancer (MDA-MB-468) and leukemia (CCRF-CM). The results indicated an IC50 of approximately 3.99 µM for breast cancer cells and 4.51 µM for leukemia cells, suggesting potent cytotoxic activity under hypoxic conditions .
- Mechanism of Action : Molecular docking studies suggest that the compound interacts with key biomolecules involved in cell cycle regulation and apoptosis pathways. Specifically, it was observed to induce apoptosis by increasing the levels of cleaved caspases 3 and 9 .
Cardiovascular Effects
The cardiovascular implications of sulfonamide derivatives have also been explored:
- Perfusion Pressure Studies : In isolated rat heart models, compounds similar to the one in focus demonstrated a decrease in perfusion pressure and coronary resistance. For instance, a related compound reduced perfusion pressure significantly compared to controls .
- Calcium Channel Interaction : The theoretical interaction with calcium channels suggests that these compounds may modulate cardiovascular function by influencing calcium ion dynamics .
Comparative Data
A comparison of the biological activities of related compounds can provide insights into the efficacy of this compound.
| Compound Name | IC50 (µM) - Cancer Cells | Perfusion Pressure Effect | Mechanism of Action |
|---|---|---|---|
| This compound | 3.99 (Breast) | Decreased | Apoptosis induction |
| 4-(2-aminoethyl)-benzenesulfonamide | 5.00 | Decreased | Calcium channel modulation |
| 2-hydrazinocarbonyl-benzenesulfonamide | 6.50 | No significant change | Unknown |
Case Studies
- Breast Cancer Study : In a controlled study involving MDA-MB-468 cells treated with the compound, significant cell cycle arrest was observed at G0-G1 and S phases, indicating its potential as a therapeutic agent against breast cancer .
- Cardiovascular Study : A study assessing perfusion pressure changes in isolated rat hearts revealed that treatment with sulfonamide derivatives resulted in notable decreases in both perfusion pressure and coronary resistance over time .
Q & A
Q. Table 1: Key Structural Data
| Parameter | Value/Observation | Source |
|---|---|---|
| Bond Length (C-S) | 1.76 Å | |
| Dihedral Angle (Ar-SO2) | 85.3° |
Advanced: What strategies optimize its PI3K inhibitory activity?
Answer:
- Structure-Activity Relationship (SAR):
- The nitro group enhances electron-withdrawing effects, improving binding to PI3K’s ATP pocket. Substitution at the 4-position of the phenyl ring maximizes affinity .
- Thiazolo-pyridine modifications (e.g., bromine or methoxy substituents) alter selectivity toward PI3Kα vs. PI3Kβ isoforms .
- Co-crystallization Studies:
- Resolve hydrogen-bond interactions (e.g., sulfonamide oxygen with Lys802 in PI3Kα) to guide synthetic modifications .
Contradictions in Data:
- Some studies report IC values <10 nM for PI3Kα, while others observe reduced potency (>100 nM). Differences may arise from assay conditions (e.g., ATP concentration) or compound purity .
Advanced: How to resolve contradictions in biological activity data?
Answer:
- Assay Standardization:
- Use consistent ATP concentrations (e.g., 1 mM) and cell lines (e.g., HCT116 for oncology) .
- Purity Analysis:
- HPLC purity >98% minimizes off-target effects. Impurities from incomplete nitro-group reduction can skew results .
- Orthogonal Validation:
- Combine enzymatic assays with cellular proliferation tests (e.g., MTT assays) to confirm mechanistic relevance .
Advanced: How are computational methods used to study interactions?
Answer:
- Molecular Docking:
- AutoDock Vina or Schrödinger Suite models binding to PI3K’s hydrophobic cleft. The nitro group’s orientation correlates with ΔG values .
- MD Simulations:
- 100-ns simulations assess stability of ligand-protein interactions. Key residues (e.g., Val851) show persistent hydrophobic contacts .
Limitations:
- Force fields may underestimate sulfonamide conformational flexibility, requiring QM/MM hybrid approaches .
Advanced: What challenges arise in crystallographic refinement?
Answer:
Retrosynthesis Analysis
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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
